3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. The molecule integrates a fluoro-substituted benzene sulfonamide moiety linked to a 2-methylphenyl group substituted with a thiazolo[5,4-b]pyridine heterocycle. Its molecular weight is 415.9 g/mol (CAS: 863500-70-3) .
Properties
IUPAC Name |
3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIBTGSOHPUNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors.
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets.
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The compound 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound.
Biological Activity
3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, its mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of:
- Thiazolo[5,4-b]pyridine moiety
- Sulfonamide group
- Fluorine substitution
Its molecular formula is , with a molecular weight of approximately 399.46 g/mol. The unique structural features contribute to its biological activity, particularly in targeting specific kinases involved in cancer progression.
Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways related to cell growth and survival. The compound demonstrates nanomolar IC50 values for PI3Kα, PI3Kγ, and PI3Kδ, indicating strong potency in inhibiting these targets .
The inhibition mechanism involves binding interactions with the active sites of PI3Ks, leading to a decrease in their activity. This effect can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .
Case Study 1: Anticancer Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines and demonstrated a marked reduction in cell viability compared to controls. The observed IC50 values were comparable to those of established chemotherapeutics like doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs based on the thiazolo[5,4-b]pyridine scaffold were synthesized to investigate the structure-activity relationship. The sulfonamide functionality was identified as critical for maintaining biological activity. Modifications such as fluorine substitution were found to enhance potency against specific kinases .
Comparative Analysis
The following table summarizes the biological activities of selected thiazolo[5,4-b]pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and sulfonamide groups | Potent PI3K inhibitor |
| 4-Chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)benzenesulfonamide | Chlorine instead of fluorine | Moderate kinase inhibition |
| N-(2-Methyl-thiazolo[5,4-b]pyridin-6-yl)-N'-(3-fluorophenyl)urea | Urea instead of sulfonamide | Inhibitor for specific kinases |
Scientific Research Applications
3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that is characterized by a fluorine atom, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide group. It has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in the context of inhibiting specific biological pathways.
Scientific Research Applications
- Potential Therapeutic Applications This compound has demonstrated potential as a therapeutic agent due to its capacity to inhibit particular biological pathways. The presence of the thiazolo[5,4-b]pyridine ring enhances its biological activity and specificity, making it a candidate for drug development targeting various diseases.
- Inhibitor of Phosphoinositide 3-Kinase (PI3K) this compound exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This inhibition can lead to reduced activity in the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and survival.
- Antioxidant, Antimicrobial, Anti-Inflammatory, Antifungal, and Antitumor Properties The compound has shown potential in various assays for its antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor properties. Its interaction with key enzymes suggests that it may be effective in treating conditions related to dysregulated PI3K signaling.
- Synthesis of Derivatives Reactions involving this compound provide pathways to synthesize derivatives with potentially enhanced biological activities.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Linker Importance : Urea or methylene linkers (e.g., 6i, 6j) reduce c-KIT inhibition compared to direct amides or sulfonamides, underscoring the critical role of linker chemistry .
- Substituent Effects : Fluorine’s electronegativity in the target compound may enhance binding specificity compared to bulkier halogens like chlorine .
- Data Gaps : Enzymatic activity data for the target compound are absent in available literature, necessitating further biochemical profiling.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
A modular seven-step synthesis is typically employed, starting with commercially available thiazolo[5,4-b]pyridine precursors. Key steps include:
- Suzuki-Miyaura coupling to introduce the 2-methyl-5-arylphenyl moiety (e.g., using Pd catalysts and boronic esters) .
- Sulfonylation of the aniline intermediate with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Characterization: Confirm structure using , , and HRMS, with diagnostic peaks for the sulfonamide group (~7.5–8.0 ppm aromatic protons) and thiazolo-pyridine core .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic analysis :
- X-ray crystallography (if applicable): Resolve crystal structure to confirm bond angles and hydrogen-bonding patterns (e.g., sulfonamide NH interactions) .
Advanced Research Questions
Q. What structural features govern its phosphoinositide 3-kinase (PI3K) inhibitory activity?
Q. How can researchers resolve contradictory activity data between enzymatic assays and cellular models?
Q. What methodologies identify isoform-specific binding modes of this compound?
- Kinase panel screening : Test against PI3Kα, β, γ, and δ isoforms using homogeneous time-resolved fluorescence (HTRF) assays .
- Alanine scanning mutagenesis : Replace key residues (e.g., Lys802 in PI3Kα) to map binding interactions .
- Cryo-EM or X-ray crystallography : Resolve co-crystal structures with PI3K isoforms to visualize binding pocket adaptations .
Q. How can structural modifications improve metabolic stability without compromising potency?
- Fluorine substitution : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to block CYP450 oxidation .
- Heterocycle bioisosteres : Substitute thiazolo-pyridine with pyrazolo-pyridine to enhance solubility while retaining H-bonding .
- Prodrug strategies : Introduce ester or phosphate moieties at the sulfonamide group for controlled release in vivo .
Q. What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Detection via MRM transitions (e.g., m/z 454 → 336 for quantification) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and measure half-life using LC-MS .
Data Contradiction Analysis
Q. How to address conflicting SAR data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma protein binding, clearance, and volume of distribution to explain reduced in vivo efficacy .
- Metabolite identification : Use high-resolution mass spectrometry to detect active/inactive metabolites influencing activity .
- In silico modeling : Apply QSAR models to predict bioavailability and refine substituent choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
